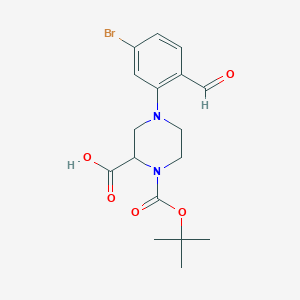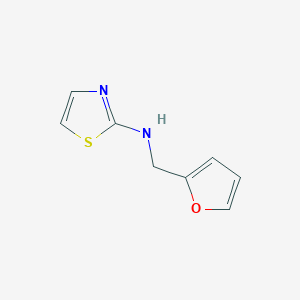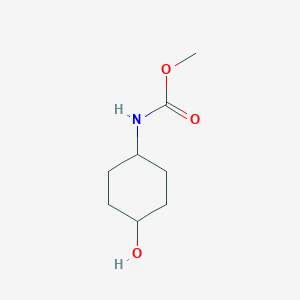
Rojo de Metoxilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy Red, also known as ortho-dimethoxyazoxybenzene, is a red-colored azo dye with the molecular formula C13H15ClN4O and a molecular weight of 278.74 g/mol. This compound is widely used in various fields of research and industry due to its distinct physical and chemical properties.
Aplicaciones Científicas De Investigación
Methoxy Red has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions and as an indicator in titrations.
Biology: Methoxy Red is employed in staining techniques to visualize biological samples.
Medicine: The compound is used in diagnostic assays and as a marker in medical research.
Industry: Methoxy Red is utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy Red can be synthesized through various methods. One common approach involves the reaction of methyl-phenoxide with oxoethanoic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is carried out in glacial acetic acid at 50°C, followed by filtration and pH adjustment to obtain the final product .
Industrial Production Methods
Industrial production of Methoxy Red typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for its applications.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy Red undergoes various chemical reactions, including:
Oxidation: Methoxy Red can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride.
Substitution: Methoxy Red can participate in substitution reactions, particularly electrophilic substitution on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines.
Mecanismo De Acción
The mechanism of action of Methoxy Red involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which Methoxy Red is used .
Comparación Con Compuestos Similares
Methoxy Red can be compared to other azo dyes, such as Congo Red and Chrysamine-G. While all these compounds share similar structural features, Methoxy Red is unique due to its smaller size and higher lipophilicity, which enhances its binding affinity and specificity . Other similar compounds include:
Congo Red: Larger and less lipophilic compared to Methoxy Red.
Chrysamine-G: Similar binding affinity but larger in size and less lipophilic.
Conclusion
Methoxy Red is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial processes.
Propiedades
Número CAS |
68936-13-0 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3 |
Clave InChI |
CICOCOPSWDGVSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)








![[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1417867.png)

